molecular formula C19H21N3O2S B2996187 N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide CAS No. 941968-00-9

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide

Cat. No.: B2996187
CAS No.: 941968-00-9
M. Wt: 355.46
InChI Key: KMZRYOVFQVOACB-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.

    Amide Formation: The final step involves the coupling of the ethoxybenzothiazole derivative with pyridin-2-ylmethylamine and butyric acid chloride under basic conditions to form the desired butyramide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Thiols, amines, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Thioethers, amides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide
  • N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propionamide
  • N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is unique due to the specific combination of the ethoxybenzothiazole and pyridinylmethylbutyramide moieties. This unique structure may confer distinct biological activities and physicochemical properties compared to similar compounds.

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmacological research.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety substituted at the 6-position with an ethoxy group and an amide linkage to a pyridinylmethyl group. The synthesis typically involves multiple steps:

  • Formation of the Benzothiazole Core : This is achieved by cyclizing 2-aminothiophenol with an appropriate carboxylic acid derivative.
  • Amide Formation : The benzothiazole derivative is then coupled with pyridin-2-ylmethylamine and butyric acid chloride under basic conditions to yield the final product.

Biological Activity

This compound has been investigated for various biological activities, primarily due to the pharmacological properties associated with benzothiazole derivatives. Key findings include:

Antimicrobial Activity

Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, demonstrating potential as antibiotic agents .

StudyCompound TestedActivityResult
Benzothiazole DerivativesAntibacterialMIC values as low as 50 μg/mL
This compoundAntifungalEffective against Candida species

Cytotoxicity

The compound's cytotoxic effects have been evaluated against tumorigenic cell lines. Preliminary studies suggest selective cytotoxicity, which is crucial for cancer therapy development.

Cell LineIC50 (ng/mL)Notes
WI-38 VA-1332Potent against tumorigenic cells
Normal WI-38>500Minimal effect on normal cells

The mechanism of action for this compound involves interaction with specific biological targets. Molecular docking studies have demonstrated that this compound can effectively bind to enzymes such as urease, which is vital in various metabolic pathways.

Interaction Studies

Molecular docking analyses reveal that hydrogen bonding plays a significant role in the binding affinity of the compound to target enzymes, enhancing its biological efficacy.

Case Studies

Several studies have explored the biological implications of benzothiazole derivatives:

  • Antiviral Properties : A study highlighted the potential of similar compounds in inhibiting viral replication, suggesting a broader application in antiviral drug development.
  • Anti-inflammatory Effects : Research indicates that benzothiazole derivatives exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, particularly in models of ischemia/reperfusion injury, indicating potential applications in neurodegenerative disorders.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-3-7-18(23)22(13-14-8-5-6-11-20-14)19-21-16-10-9-15(24-4-2)12-17(16)25-19/h5-6,8-12H,3-4,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZRYOVFQVOACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(S2)C=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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